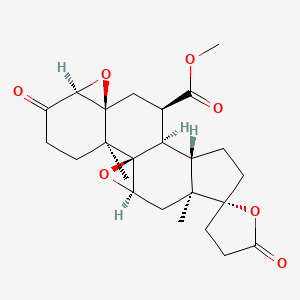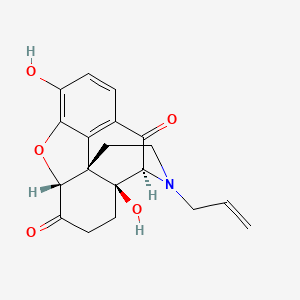![molecular formula C13H7NO4 B13429679 7-Nitro-6H-dibenzo[b,d]pyran-6-one CAS No. 22371-68-2](/img/structure/B13429679.png)
7-Nitro-6H-dibenzo[b,d]pyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-6H-dibenzo[b,d]pyran-6-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,d]pyran-6-ones, which are characterized by a fused ring system containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-6H-dibenzo[b,d]pyran-6-one typically involves multi-step reactions. One common method includes the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . Another approach is the multicomponent domino reaction, which involves six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Nitro-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can lead to various oxygenated compounds.
Applications De Recherche Scientifique
7-Nitro-6H-dibenzo[b,d]pyran-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve oxidative stress and modulation of enzyme activities .
Comparaison Avec Des Composés Similaires
8-Nitro-6H-dibenzo[b,d]pyran-6-one: Similar in structure but with a different position of the nitro group.
3,8-Dihydroxydibenzo[b,d]pyran-6-one: Known for its biological activities, including antioxidant and antimicrobial properties.
3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol: Another structurally related compound with distinct chemical properties.
Uniqueness: 7-Nitro-6H-dibenzo[b,d]pyran-6-one is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
22371-68-2 |
|---|---|
Formule moléculaire |
C13H7NO4 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
7-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7NO4/c15-13-12-9(5-3-6-10(12)14(16)17)8-4-1-2-7-11(8)18-13/h1-7H |
Clé InChI |
RRBHCIXYRBIXMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
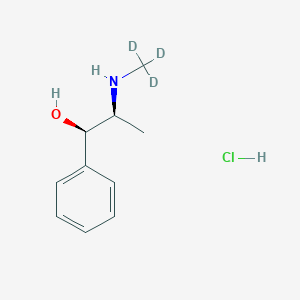

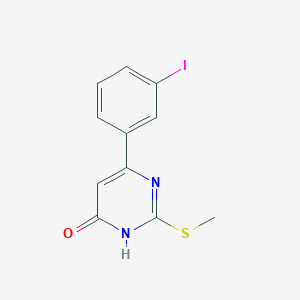

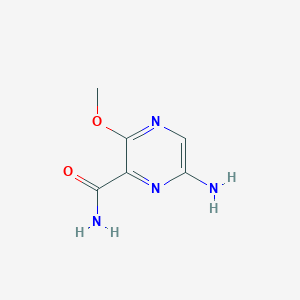

![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
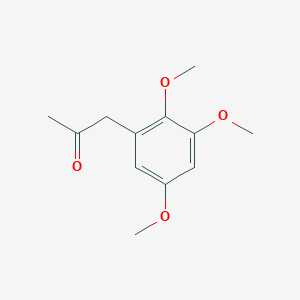

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)
